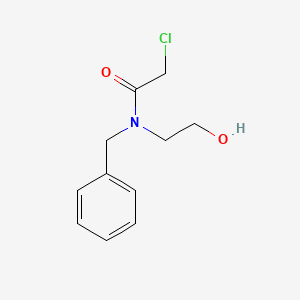

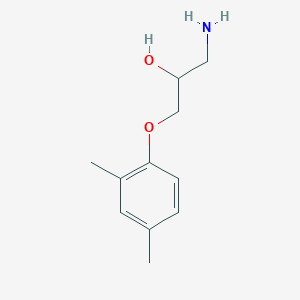

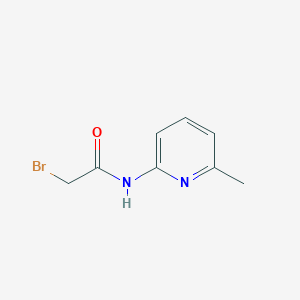

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through these steps, starting with N-methylaniline and chloracetyl chloride, followed by reaction with anhydrous sodium acetate and methanol . This method could potentially be adapted for the synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structures of benzylacetamide derivatives are characterized by various spectroscopic techniques, including IR and MS spectroscopy, and confirmed by elemental analysis . X-ray diffraction analysis is also used to determine the crystal structures of these compounds, revealing details such as bond lengths, angles, and conformations . The molecular structure of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide would likely be elucidated using similar analytical methods.

Chemical Reactions Analysis

Benzylacetamide derivatives can undergo a range of chemical reactions. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds . Additionally, N-benzyl-2-cyano-2-(hydroxyimino)acetamide can undergo a Beckmann-type rearrangement to yield unexpected products . These examples suggest that N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide could also participate in interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylacetamide derivatives are influenced by their molecular structures. The crystal and molecular structures of these compounds often exhibit hydrogen bonding and other non-covalent interactions, which can affect their melting points, solubility, and stability . The properties of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide would likely be studied in a similar context, with attention to how the chloro and hydroxyethyl groups influence its behavior.

Relevant Case Studies

Case studies of similar compounds provide insights into the potential applications and behaviors of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. For instance, some benzylacetamide derivatives have been investigated for their anticonvulsant activities, with structural comparisons made to known anticonvulsant drugs . While not a direct case study of the compound , these studies highlight the potential pharmacological relevance of benzylacetamide derivatives.

Applications De Recherche Scientifique

Alzheimer’s Disease Research

- Summary of Application : “N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide” has been used in the design and synthesis of dual acetylcholinesterase and beta-secretase inhibitors for the treatment of Alzheimer’s disease . This approach is based on the amyloid and cholinergic hypotheses of Alzheimer’s disease, which suggest that the disease progresses due to the accumulation of amyloid-beta plaques and a decrease in acetylcholine, a neurotransmitter, in the brain .

- Methods of Application : The multitarget-directed ligand (MTDL) approach was used to develop multi-functional agents that can serve as dual beta-secretase (BACE 1) and Acetylcholinesterase (AChE) inhibitors . A series of new compounds were designed, synthesized, and evaluated .

- Results or Outcomes : From this research, a new compound was identified as a dual cholinesterase and beta-secretase inhibitor without toxicity . This compound could potentially be a promising therapeutic agent for Alzheimer’s disease .

Preparation of Aryl Substituted Piperazinyl Acetamides

- Summary of Application : “N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide” can be used in the preparation of 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides . These compounds are of interest in medicinal chemistry due to their potential pharmacological properties.

- Methods of Application : The compound is reacted with corresponding arylpiperazines to yield the desired product .

- Results or Outcomes : The reaction results in the formation of 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides .

Preparation of N-Methylacetamide and N-Benzylacetamide

- Summary of Application : “N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide” can also be used in the preparation of N-Methylacetamide and N-Benzylacetamide . These compounds are commonly used as solvents in organic synthesis.

- Methods of Application : The compound is reacted with di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate to yield the desired products .

- Results or Outcomes : The reaction results in the formation of N-Methylacetamide and N-Benzylacetamide .

Preparation of bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] Monohydrate

- Summary of Application : “N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide” can be used in the preparation of bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate . This compound has potential applications in medicinal chemistry.

- Methods of Application : The compound is reacted with 8-hydroxyquinoline to yield the desired product .

- Results or Outcomes : The reaction results in the formation of bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate .

Preparation of N-Benzyl-2-(1H-imidazol-1-yl)acetamide

- Summary of Application : “N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide” can also be used in the preparation of N-Benzyl-2-(1H-imidazol-1-yl)acetamide . This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

- Methods of Application : The compound is reacted with imidazole to yield the desired product .

- Results or Outcomes : The reaction results in the formation of N-Benzyl-2-(1H-imidazol-1-yl)acetamide .

Propriétés

IUPAC Name |

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUWNFAYERZSNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395662 |

Source

|

| Record name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |

CAS RN |

100129-49-5 |

Source

|

| Record name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)